molecular formula C18H26N2O7 B8525643 N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine

N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine

Cat. No.: B8525643
M. Wt: 382.4 g/mol
InChI Key: NKFDBPFAHURALB-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine is a synthetic amino acid derivative. This compound is characterized by the presence of a benzyloxycarbonyl group, an ethoxy group, and a tert-butyloxycarbonyl group. It is often used in peptide synthesis and as a building block in the development of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine typically involves multiple steps:

    Protection of the Amino Group: The amino group of alanine is protected using a tert-butyloxycarbonyl (Boc) group.

    Formation of the Ethoxy Group: The protected alanine is then reacted with ethylene oxide to introduce the ethoxy group.

    Introduction of the Benzyloxycarbonyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloroformate in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with simplified structures.

    Substitution: Compounds with different protecting groups replacing the benzyloxycarbonyl group.

Scientific Research Applications

N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and the development of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of peptide-based drugs.

    Industry: Applied in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(2-{[benzyloxycarbonyl]-amino}-ethoxy)-N-(tert-butyloxycarbonyl)-glycine
  • (S)-3-(2-{[benzyloxycarbonyl]-amino}-ethoxy)-N-(tert-butyloxycarbonyl)-valine
  • (S)-3-(2-{[benzyloxycarbonyl]-amino}-ethoxy)-N-(tert-butyloxycarbonyl)-leucine

Uniqueness

N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in peptide synthesis and pharmaceutical development.

Properties

Molecular Formula

C18H26N2O7

Molecular Weight

382.4 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethoxy]propanoic acid

InChI

InChI=1S/C18H26N2O7/c1-18(2,3)27-17(24)20-14(15(21)22)12-25-10-9-19-16(23)26-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1

InChI Key

NKFDBPFAHURALB-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(COCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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